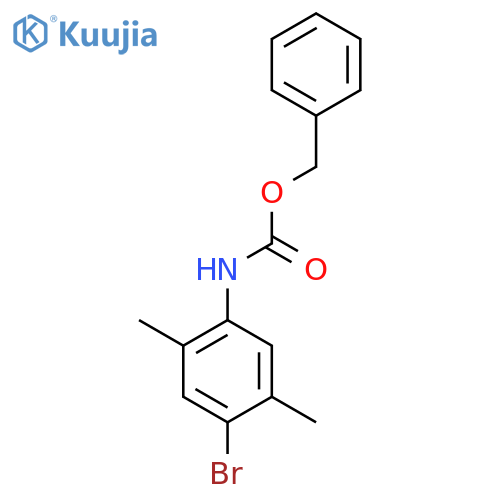

Cas no 2680888-77-9 (benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate)

2680888-77-9 structure

商品名:benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate

- EN300-28296133

- 2680888-77-9

-

- インチ: 1S/C16H16BrNO2/c1-11-9-15(12(2)8-14(11)17)18-16(19)20-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19)

- InChIKey: WUIXSXRWWDCGER-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C)=C(C=C1C)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 333.03644g/mol

- どういたいしつりょう: 333.03644g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 38.3Ų

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28296133-0.25g |

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |

2680888-77-9 | 95.0% | 0.25g |

$513.0 | 2025-03-19 | |

| Enamine | EN300-28296133-10.0g |

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |

2680888-77-9 | 95.0% | 10.0g |

$2393.0 | 2025-03-19 | |

| Enamine | EN300-28296133-1.0g |

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |

2680888-77-9 | 95.0% | 1.0g |

$557.0 | 2025-03-19 | |

| Enamine | EN300-28296133-2.5g |

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |

2680888-77-9 | 95.0% | 2.5g |

$1089.0 | 2025-03-19 | |

| Enamine | EN300-28296133-10g |

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |

2680888-77-9 | 10g |

$2393.0 | 2023-09-07 | ||

| Enamine | EN300-28296133-1g |

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |

2680888-77-9 | 1g |

$557.0 | 2023-09-07 | ||

| Enamine | EN300-28296133-5g |

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |

2680888-77-9 | 5g |

$1614.0 | 2023-09-07 | ||

| Enamine | EN300-28296133-0.1g |

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |

2680888-77-9 | 95.0% | 0.1g |

$490.0 | 2025-03-19 | |

| Enamine | EN300-28296133-0.05g |

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |

2680888-77-9 | 95.0% | 0.05g |

$468.0 | 2025-03-19 | |

| Enamine | EN300-28296133-0.5g |

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |

2680888-77-9 | 95.0% | 0.5g |

$535.0 | 2025-03-19 |

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

2680888-77-9 (benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate) 関連製品

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1189426-16-1(Sulfadiazine-13C6)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量